1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid” likely belongs to a class of organic compounds known as fluorinated organics . Fluorinated organics are characterized by the presence of fluorine atoms. The trifluoroethyl group in the compound indicates the presence of a carbon chain with three fluorine atoms attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as “N-2,2,2-trifluoroethylisatin ketimines”, have been synthesized through various reactions . For instance, one method involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid .
Scientific Research Applications
Synthesis Techniques
The synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates demonstrates the thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation, indicating a pathway for generating trifluoromethyl-substituted pyrroles which are valuable in pharmaceutical and agrochemical research (Porta, Capuzzi, & Bettarini, 1994).
Molecular Structure Influence
Research has shown that the trifluoromethyl group significantly affects the molecular structure and aromaticity of the pyrrole ring. Studies on 1-[(trifluoromethyl)phenyl]pyrroles demonstrate selective preparation of mono- and dicarboxylated derivatives, highlighting the impact of the trifluoromethyl group on regioselective synthesis (Faigl et al., 1999).
Asymmetric Synthesis
The asymmetric total synthesis of complex molecules like (+)-Ryanodol and (+)-Ryanodine showcases the application of 1H-pyrrole-2-carboxylic acid derivatives in constructing molecules with multiple stereogenic centers, crucial for developing bioactive compounds with specific biological activities (Masuda et al., 2016).
Functionalized Polymers
Carboxylic acid-functionalized polypyrrole-silica microparticles have been synthesized, demonstrating applications in creating novel materials with high optical absorbance and potential biomedical applications, such as marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
Supramolecular Chemistry
The study of pyrrole-2-carboxylate dimers reveals their role as robust supramolecular synthons for crystal engineering. This research offers insights into designing hydrogen-bonded frameworks and developing materials with specific structural properties (Yin & Li, 2006).
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXGGNMWZFPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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